Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1781460-30-7
VCID: VC4773183
InChI: InChI=1S/C8H8N4O2/c1-14-8(13)5-4-10-6-2-3-11-12(6)7(5)9/h2-4H,9H2,1H3
SMILES: COC(=O)C1=C(N2C(=CC=N2)N=C1)N
Molecular Formula: C8H8N4O2
Molecular Weight: 192.178

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 1781460-30-7

Cat. No.: VC4773183

Molecular Formula: C8H8N4O2

Molecular Weight: 192.178

* For research use only. Not for human or veterinary use.

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate - 1781460-30-7

Specification

CAS No. 1781460-30-7
Molecular Formula C8H8N4O2
Molecular Weight 192.178
IUPAC Name methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C8H8N4O2/c1-14-8(13)5-4-10-6-2-3-11-12(6)7(5)9/h2-4H,9H2,1H3
Standard InChI Key HIDVHEHPIOBNGI-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N2C(=CC=N2)N=C1)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, where the pyrazole ring is fused to the pyrimidine ring at the 1,5-a positions. The 6-carboxylate group and 7-amino substituent introduce both electron-withdrawing and electron-donating effects, influencing reactivity and intermolecular interactions. The planar, rigid structure enhances binding affinity to biological targets, as demonstrated in related derivatives .

Key Molecular Properties

PropertyValue
Molecular FormulaC8H8N4O2\text{C}_8\text{H}_8\text{N}_4\text{O}_2
Molecular Weight192.178 g/mol
IUPAC NameMethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
SMILESCOC(=O)C1=C(N2C(=CC=N2)N=C1)N
InChI KeyHIDVHEHPIOBNGI-UHFFFAOYSA-N

The methyl ester at position 6 enhances solubility in organic solvents, while the amino group at position 7 facilitates hydrogen bonding, critical for target engagement .

Synthesis and Chemical Reactivity

Traditional Synthetic Routes

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions between aminopyrazoles and β-dicarbonyl compounds or esters. For methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate, a two-step approach is commonly employed:

  • Formation of the Pyrazolo[1,5-a]Pyrimidine Core: Reacting 3-aminopyrazole with methyl acetoacetate under acidic conditions yields the intermediate 7-amino-6-carboxylic acid derivative .

  • Esterification: Treating the carboxylic acid intermediate with methanol and a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) produces the methyl ester.

Optimization Strategies

Recent advancements focus on regioselectivity and yield improvement. For instance, using dimethylformamide (DMF) as a solvent at 120°C enhances reaction efficiency, achieving yields up to 95% in analogous tetrazolyl derivatives . Microwave-assisted synthesis has also reduced reaction times from hours to minutes in related pyrazolo[1,5-a]pyrimidines .

Comparative Analysis of Pyrazolo[1,5-a]Pyrimidine Derivatives

CompoundTargetIC50_{50}/EC50_{50}Key Structural Feature
6-(Tetrazol-5-yl)-7-amino derivative CK245 nMTetrazole at C6
7-Amino-2-methyl derivativeMycobacterial ATP synthase0.8 μMMethyl group at C2
Methyl 7-amino-3-carboxylateVEGFR-21.2 μMCarboxylate at C3

This table underscores the impact of substituent positioning on biological activity. The C6 carboxylate in methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate may favor interactions with polar enzyme pockets .

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